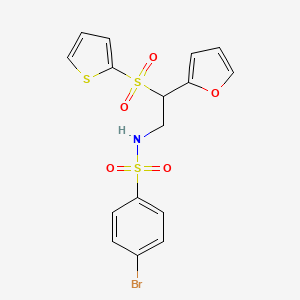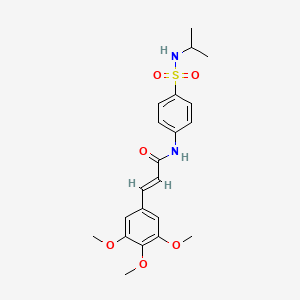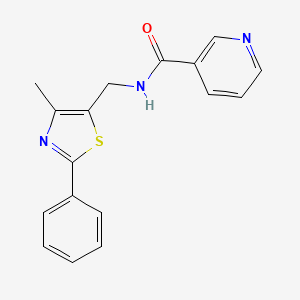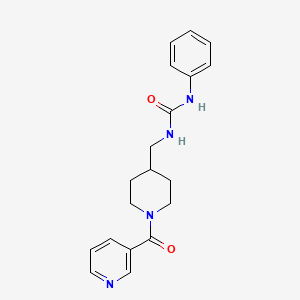![molecular formula C18H19N3O2 B2826995 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine CAS No. 477855-29-1](/img/structure/B2826995.png)
6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine
Descripción general
Descripción
6,7-Dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, abbreviated as 6,7-DMQ, is a quinazolinamine derivative that has been studied for its potential biological activities and applications. 6,7-DMQ has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and drug discovery. In
Aplicaciones Científicas De Investigación
Antimalarial Activity
6,7-Dimethoxyquinazoline derivatives, including those similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, have been explored for their antimalarial properties. The synthesis and evaluation of numerous 6,7-dimethoxyquinazoline-2,4-diamines have led to the discovery of compounds with promising antimalarial activity. This research highlights the potential of quinazolines in the development of new antimalarial drugs (Mizukawa et al., 2021).
Antiviral Activity
The compound 6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine (DPQ), closely related to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, binds specifically to the influenza A virus RNA promoter, demonstrating antiviral activity against influenza viruses. This finding suggests the potential application of quinazoline derivatives as antiviral agents (Lee et al., 2014).
Tyrosine Kinase Inhibition
Quinazoline derivatives have been studied for their ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), showing significant potential in cancer therapy. The research on fused tricyclic quinazoline analogues, including structures similar to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, demonstrates their effectiveness as ATP site inhibitors of EGFR, offering insights into the design of cancer therapeutics (Rewcastle et al., 1996).
Anti-Tubercular Activity
Research on 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis, indicating the therapeutic potential of quinazoline derivatives, including those structurally related to 6,7-dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine, in treating tuberculosis. This work emphasizes the importance of the quinazoline scaffold in developing new anti-tubercular agents (Asquith et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of the compound 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance (MDR) in cancer treatment .
Mode of Action
This compound acts as a P-gp inhibitor . It interacts with P-gp, blocking its activity and thereby increasing the intracellular accumulation of other cytotoxic agents . This results in an enhanced potency of these agents, reversing the drug resistance in cells .
Biochemical Pathways
The compound affects the P-gp mediated efflux pathway . By inhibiting P-gp, it prevents the efflux of cytotoxic agents from the cells, leading to an increased intracellular concentration of these agents . This can enhance the effectiveness of the cytotoxic agents and overcome drug resistance .
Pharmacokinetics
As a p-gp inhibitor, it can influence the pharmacokinetics of other drugs by increasing their bioavailability .
Result of Action
The compound has been shown to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells . It also boosts the potency of other MDR-related cytotoxic agents with different structures .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKWQVCFIIHGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)
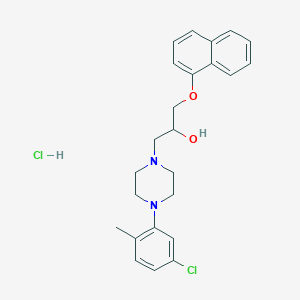
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)
![2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2826916.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)
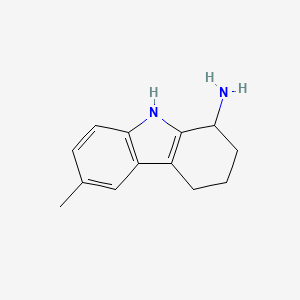
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride](/img/no-structure.png)
